Benzamil

概要

説明

ベンザミルは、アミロライドのベンジル基含有アナログであり、塩酸塩(ベンザミル塩酸塩)として市販されています . ベンザミルは、嚢胞性線維症などの治療薬としての可能性が研究されてきましたが、成功は限定的でした .

2. 製法

. 合成経路は通常、以下の手順を伴います。

出発物質: アミロライドが出発物質として使用されます。

ベンジル化: ベンジル基は、グアニジニウム基の窒素に導入されます。

工業生産では、ベンザミル塩酸塩は、メタノール、エタノール、または水にベンザミルを溶解し、必要に応じて加熱および超音波処理を行って透明な溶液を得ることにより調製されます .

準備方法

. The synthetic route typically involves the following steps:

Starting Material: Amiloride is used as the starting material.

Benzylation: The benzyl group is introduced to the nitrogen of the guanidinium group.

Purification: The product is purified to obtain benzamil hydrochloride.

In industrial production, this compound hydrochloride is prepared by dissolving this compound in methanol, ethanol, or water, followed by heating and sonication as needed to yield a clear solution .

化学反応の分析

ベンザミルは、以下の反応を含むさまざまな化学反応を起こします。

酸化: ベンザミルは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: ベンザミルは還元反応を起こすこともできますが、これはあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

2.1. Treatment of Inflammatory Skin Diseases

Recent studies have identified benzamil as a promising candidate for treating inflammatory skin diseases such as psoriasis. The compound was found to disrupt inflammatory signaling pathways by lowering intracellular pH, which interferes with the activation of Rac1, a protein involved in inflammation .

- Key Findings :

- This compound reduced activation of pro-inflammatory pathways (STAT3 and NF-κB) in keratinocytes.

- It demonstrated efficacy in mouse models of skin inflammation without systemic immune suppression.

- Both systemic and topical applications were effective, indicating its versatility as a treatment option.

2.2. Anticancer Potential

This compound has also been investigated for its potential anti-cancer properties, particularly against osteosarcoma. In vitro studies revealed that this compound inhibited the growth of osteosarcoma cells by inducing apoptosis and downregulating integrin expression .

- Mechanism :

- Suppressed phosphorylation and activation of focal adhesion kinase (FAK) and signal transducer and activator of transcription 3 (STAT3).

- Compromised mitochondrial function and ATP production in cancer cells.

2.3. Cardiovascular Research

This compound's effects on cardiovascular function have been explored through intracerebroventricular administration in animal models. Studies suggest that this compound may influence arterial pressure regulation by affecting central autonomic activity .

Case Studies

作用機序

ベンザミルは、上皮ナトリウムチャネル(ENaC)を直接遮断することにより作用し、腎臓の遠位尿細管と集合管におけるナトリウムの再吸収を阻害します . これは、カリウムを枯渇させることなく、体からのナトリウムと水の喪失を促進します . ベンザミルの分子標的は、ENaCとナトリウム-カルシウム交換体です .

6. 類似の化合物との比較

ベンザミルは、別のENaC遮断薬であるアミロライドと密接に関連しています . グアニジニウム基の窒素にベンジル基を付加することにより、ベンザミルの活性は、アミロライドに比べて数百倍に増加します . その他の類似の化合物には、次のものがあります。

アミロライド: ベンザミルよりも作用が弱いENaC遮断薬.

トリアムテレン: 化学構造が異なる別のENaC遮断薬.

類似化合物との比較

Benzamil is closely related to amiloride, another ENaC blocker . By adding the benzyl group to the nitrogen of the guanidinium group, the activity of this compound is increased several hundredfold compared to amiloride . Other similar compounds include:

Amiloride: A less potent ENaC blocker compared to this compound.

Triamterene: Another ENaC blocker with a different chemical structure.

This compound’s uniqueness lies in its increased potency and specificity for the ENaC compared to other similar compounds .

生物活性

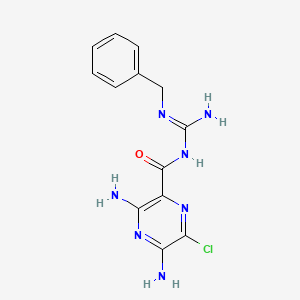

Benzamil, chemically known as N-(Benzylamidino)-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride, is a derivative of amiloride and primarily functions as a sodium-calcium exchanger (NCX) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

This compound acts mainly as an inhibitor of the Na+/Ca2+ exchanger (NCX) with an IC50 value of approximately 100 nM , and it also blocks the transient receptor potential channel TRPP3 with an IC50 of 1.1 μM . Additionally, it is a non-selective blocker of the Deg/ENaC family of ion channels, which are involved in mechanosensitivity and ion transport processes in various tissues .

Biological Effects

- Cardiovascular Impact : Research indicates that intracerebroventricular (ICV) administration of this compound can significantly lower mean arterial pressure (MAP) in rat models subjected to DOCA-salt treatment. In a controlled study, rats treated with this compound exhibited a MAP of 124 ± 3 mmHg , compared to 142 ± 4 mmHg in untreated controls, suggesting a potential role in managing hypertension and fluid balance .

-

Anti-Cancer Activity : Recent studies have shown that this compound has anti-osteosarcoma properties. It induces apoptosis in osteosarcoma cells by:

- Reducing the expression of integrins (α5, αV, β1).

- Suppressing the phosphorylation and activation of focal adhesion kinase (FAK) and signal transducer and activator of transcription 3 (STAT3).

- Compromising mitochondrial function and ATP production.

- Enhancing the effects of chemotherapeutic agents like cisplatin and methotrexate .

- Cell Volume Regulation : this compound has been found to influence cell volume regulation in canine chondrocytes. The study demonstrated that this compound-sensitive ion channels contribute to regulatory volume decrease (RVD), indicating its role in cellular homeostasis under varying osmotic conditions .

Study on Osteosarcoma Cells

A detailed investigation into the cytotoxic effects of this compound on human osteosarcoma cells revealed that treatment with concentrations as low as 25 μM significantly inhibited cell growth. The study utilized assays such as flow cytometry and western blotting to assess apoptosis markers, confirming that this compound effectively triggers apoptotic pathways in these cancer cells .

Cardiovascular Study

In another study focused on cardiovascular responses, rats receiving ICV this compound showed altered neural activity associated with blood pressure regulation. This was assessed through telemetry measurements and c-Fos immunoreactivity, highlighting the compound's influence on central autonomic control mechanisms .

Comparative Data Table

| Property | This compound | Amiloride |

|---|---|---|

| NCX Inhibition IC50 | ~100 nM | ~1 μM |

| TRPP3 Blockade IC50 | 1.1 μM | Not applicable |

| Anti-cancer Effects | Induces apoptosis in osteosarcoma cells | Limited anti-cancer activity |

| Cardiovascular Effects | Lowers MAP in hypertensive models | Diuretic effects |

特性

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDROGADUISDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183179 | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-76-2 | |

| Record name | Benzamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of benzamil hydrochloride?

A1: this compound hydrochloride primarily acts by blocking epithelial sodium channels (ENaCs) [, , ]. It exhibits a higher potency for ENaCs compared to amiloride [, ].

Q2: How does this compound hydrochloride affect sodium transport in epithelial cells?

A2: By blocking ENaCs, this compound hydrochloride inhibits the entry of sodium ions (Na+) into epithelial cells. This inhibition disrupts the electrochemical gradient across the epithelium, ultimately affecting various physiological processes, including fluid transport and blood pressure regulation [, , ].

Q3: Besides ENaCs, does this compound hydrochloride interact with other molecular targets?

A3: Yes, research suggests that this compound hydrochloride can also inhibit Na+/Ca2+ exchangers (NCXs) at higher concentrations [, ]. It also displays inhibitory activity on H+, K+-ATPases [].

Q4: How does this compound hydrochloride’s inhibition of Na+/Ca2+ exchangers affect cardiac function?

A4: In a rat model of calcium paradox-induced myocardial dysfunction, this compound hydrochloride protected the heart from damage caused by calcium depletion and repletion. This protective effect is attributed to the inhibition of NCX, suggesting a potential role in mitigating cardiac injury [].

Q5: How does the inhibition of sodium channels in the brain by this compound hydrochloride relate to blood pressure regulation?

A5: Central administration of this compound hydrochloride attenuates several forms of salt-sensitive hypertension in animal models. This effect is linked to the inhibition of sodium channels in the brain, suggesting that these channels play a crucial role in mediating sodium-dependent hypertension [, , ].

Q6: What is the molecular formula and weight of this compound hydrochloride?

A6: The molecular formula of this compound hydrochloride is C16H18ClN7O • HCl, and its molecular weight is 392.28 g/mol.

Q7: Are there any studies investigating the stability of this compound hydrochloride in various formulations?

A7: While specific stability data for various formulations were not provided in the research articles, they highlight that this compound hydrochloride administered via nasal spray or intracerebroventricular infusion effectively inhibits sodium transport in relevant tissues [, , ].

Q8: How do structural modifications of amiloride lead to the development of this compound hydrochloride and how do these modifications affect its activity?

A8: this compound hydrochloride is a benzyl-substituted analog of amiloride. The addition of the benzyl group significantly increases its potency for ENaCs compared to amiloride [, , ].

Q9: Do different amiloride analogs exhibit varying effects on blood pressure, and how does this relate to their selectivity for specific molecular targets?

A9: Yes, studies comparing the effects of this compound hydrochloride, dimethyl amiloride, and 3,4-dichlorothis compound suggest that their antihypertensive effects are likely mediated by inhibition of Na+/Ca2+ exchange rather than Na+ channels in the brain [].

Q10: What is the duration of action of this compound hydrochloride compared to amiloride in inhibiting nasal potential difference (PD) in cystic fibrosis patients?

A10: In a clinical study, this compound hydrochloride demonstrated a significantly longer duration of action (approximately 2.5 times longer) compared to amiloride in inhibiting nasal PD in cystic fibrosis patients [].

Q11: How effective is this compound hydrochloride in attenuating salt-induced hypertension in animal models?

A11: this compound hydrochloride effectively attenuates salt-induced hypertension in various animal models, including Dahl salt-sensitive rats and DOCA-salt treated rats, when administered centrally [, , , ].

Q12: What is the effect of this compound hydrochloride on the chorda tympani nerve response to sodium chloride in rats?

A12: this compound hydrochloride significantly reduces the chorda tympani nerve response to sodium chloride, specifically the component mediated by epithelial sodium channels [, ].

Q13: What is the safety profile of this compound hydrochloride based on preclinical studies?

A14: While the provided articles did not explicitly discuss the detailed safety profile, they mention that this compound hydrochloride administered centrally at low doses was effective in reducing blood pressure in animal models with minimal or no effects on water and sodium balance [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。